molecular formula C6H12N2O B158650 1-Pyrrolidineacetamide CAS No. 1804-94-0

1-Pyrrolidineacetamide

Cat. No.: B158650
CAS No.: 1804-94-0
M. Wt: 128.17 g/mol
InChI Key: LBTUTDYXOOUODJ-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetamide, also known as 2-oxo-1-pyrrolidineacetamide, is a compound that belongs to the class of pyrrolidines. It is characterized by a five-membered nitrogen-containing ring structure. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidineacetamide can be synthesized through various methods. One common approach involves the resolution of racemic 2-amino butyramide with L-(+)-tartaric acid in alcoholic solvents such as methanol, isopropanol, or ethanol. This process yields (S)-(+)-2-amino butyramide tartarate salt, which is then converted to (S)-(-)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide using 4-halobutryl chloride in the presence of an inorganic or organic base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

1-Pyrrolidineacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Pyrrolidineacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Pyrrolidineacetamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific interactions with molecular targets such as HIV-1 integrase and its diverse applications in various fields of research and industry.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for researchers and pharmaceutical developers.

Properties

IUPAC Name

2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUTDYXOOUODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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